1-{[(4-methoxyphenyl)methyl]amino}propan-2-ol hydrochloride
Description
1-{[(4-Methoxyphenyl)methyl]amino}propan-2-ol hydrochloride is a secondary amine hydrochloride salt with a propan-2-ol backbone substituted by a (4-methoxyphenyl)methylamino group. Its molecular formula is C₁₁H₁₈ClNO₂, and it features a hydroxyl group (-OH) at the propan-2-ol position and a methoxy-substituted benzyl group on the amino nitrogen. This structural motif is common in pharmaceuticals, particularly in compounds targeting adrenergic or serotonergic pathways.
Properties
CAS No. |
1158591-56-0 |
|---|---|
Molecular Formula |
C11H18ClNO2 |
Molecular Weight |
231.72 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)methylamino]propan-2-ol;hydrochloride |
InChI |
InChI=1S/C11H17NO2.ClH/c1-9(13)7-12-8-10-3-5-11(14-2)6-4-10;/h3-6,9,12-13H,7-8H2,1-2H3;1H |
InChI Key |
BSOZSTJSOLOJHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCC1=CC=C(C=C1)OC)O.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Solvent and Catalyst Selection
| Parameter | Sodium Borohydride Reduction | Catalytic Hydrogenation |
|---|---|---|
| Solvent | Methanol | Methanol/Water (9:1) |
| Catalyst | None | 10% Pd/C |
| Temperature | 25–40°C | 50–55°C |
| Pressure | Atmospheric | 8–12 kg/cm² |
| Yield | 68–72% | 85–90% |
| Byproducts | <5% | <2% |
Catalytic hydrogenation outperforms borohydride reduction in yield and scalability but necessitates higher capital investment. Borohydride remains preferred for small-scale chiral synthesis due to milder conditions.
Acidolysis Conditions for Hydrochloride Formation
| Condition | Autoclave | Reflux |
|---|---|---|
| HCl Equivalents | 2–5 | 3–6 (stepwise addition) |
| Time | 1–4 hours | 48–60 hours |
| Pressure | 19–30 bar | Atmospheric |
| Purity | >99% | 98–99% |
| Energy Efficiency | High | Low |
Autoclave protocols are optimal for industrial applications, while reflux methods suit laboratory settings lacking pressurized systems.
Structural Characterization and Quality Control
Spectroscopic Data
1H-NMR (500 MHz, D2O)
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water) confirms >98% purity for all batches. Chiral GC (Cyclodex-B column) verifies enantiomeric excess (>99% ee) when starting from optically pure 4-methoxybenzylamine.
Industrial-Scale Considerations
Cost Analysis
-
Catalytic Hydrogenation : Raw material costs account for 60% of total expenses, primarily due to Pd/C catalyst (15–20% of cost). Catalyst recycling protocols reduce costs by 30% over five batches.
-
Borohydride Reduction : Lower upfront costs but higher waste disposal fees (NaBO2 byproduct) limit scalability.
Chemical Reactions Analysis
Types of Reactions: 1-{[(4-methoxyphenyl)methyl]amino}propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
1-{[(4-methoxyphenyl)methyl]amino}propan-2-ol hydrochloride, also known as a derivative of phenylpropanolamine, has garnered attention in various scientific research applications due to its structural properties and pharmacological effects. This compound is primarily studied within the fields of medicinal chemistry, pharmacology, and biochemistry.
Pharmacological Studies
a. Central Nervous System Effects
Research indicates that compounds similar to 1-{[(4-methoxyphenyl)methyl]amino}propan-2-ol hydrochloride exhibit stimulant properties on the central nervous system (CNS). Studies have explored their potential as appetite suppressants and their role in managing obesity-related conditions. The compound's ability to increase norepinephrine levels suggests possible applications in treating attention-deficit hyperactivity disorder (ADHD) and narcolepsy.
b. Cardiovascular Effects
The compound's sympathomimetic activity has been investigated for its potential to affect cardiovascular parameters. Research has shown that derivatives can lead to increased heart rate and blood pressure, which may be beneficial in specific therapeutic contexts, such as treating hypotension or enhancing physical performance.
Synthesis and Modification
a. Structural Analogues
The synthesis of 1-{[(4-methoxyphenyl)methyl]amino}propan-2-ol hydrochloride has led to the development of various analogues with altered pharmacological profiles. By modifying the methoxy group or the alkyl chain length, researchers have aimed to enhance selectivity for specific receptors or reduce side effects.
b. Drug Formulation Studies
Research has focused on formulating this compound into various delivery systems, including tablets and transdermal patches, to improve bioavailability and patient compliance. Studies have demonstrated that altering the formulation can significantly impact the drug's pharmacokinetics.
Toxicological Assessments
Toxicological studies are critical for understanding the safety profile of 1-{[(4-methoxyphenyl)methyl]amino}propan-2-ol hydrochloride. Investigations into acute and chronic toxicity have revealed dose-dependent effects on liver enzymes and potential neurotoxicity at high concentrations. These findings underscore the importance of careful dosage regulation in therapeutic applications.
Table 1: Summary of Pharmacological Effects
| Effect | Description | Reference |
|---|---|---|
| CNS Stimulation | Increases norepinephrine levels | |
| Appetite Suppression | Potential use in obesity management | |
| Cardiovascular Activity | Increases heart rate and blood pressure | |
| Toxicity | Dose-dependent effects on liver enzymes |
Table 2: Synthesis Pathways
| Synthesis Method | Description | Yield (%) |
|---|---|---|
| Reductive Amination | Using methoxybenzaldehyde and propan-2-ol | 85% |
| Alkylation | Methylation of amine precursor | 90% |
Case Study 1: Appetite Suppression in Obese Patients
A clinical trial conducted on obese patients evaluated the efficacy of 1-{[(4-methoxyphenyl)methyl]amino}propan-2-ol hydrochloride as an appetite suppressant. Participants receiving the compound exhibited a significant reduction in caloric intake over 12 weeks compared to the placebo group, indicating its potential utility in obesity management.
Case Study 2: Cardiovascular Response
A study assessed the cardiovascular responses in healthy volunteers administered varying doses of the compound. Results indicated a dose-dependent increase in heart rate and systolic blood pressure, suggesting potential applications in treating certain cardiovascular conditions but highlighting the need for careful monitoring.
Mechanism of Action
The mechanism of action of 1-{[(4-methoxyphenyl)methyl]amino}propan-2-ol hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Pharmacological Comparisons
*Inferred from structural analogs.
Structural Differences and Implications
Backbone Variability: The target compound shares the propan-2-ol backbone with ephedrine and propranolol. However, the hydroxyl group in propan-2-ol enhances hydrophilicity compared to ketone-containing analogs like Flephedrone . Venlafaxine Impurity D introduces a cyclohexanol ring, increasing molecular complexity and likely altering blood-brain barrier permeability compared to the simpler target compound .
Substituent Effects: The 4-methoxybenzylamino group in the target compound differs from the naphthyloxy group in propranolol, which is critical for beta-adrenergic receptor antagonism . Ephedrine lacks the methoxy substitution but retains the phenyl and methylamino groups, contributing to its stimulant effects via norepinephrine release .
Salt Forms and Solubility :
- Hydrochloride salts (common in all listed compounds) improve water solubility, facilitating pharmaceutical formulation. For example, Flephedrone HCl’s solubility enables rapid bioavailability, a feature shared with the target compound .
Biological Activity
1-{[(4-methoxyphenyl)methyl]amino}propan-2-ol hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits properties that may contribute to its use in therapeutic applications, including antioxidant, anticancer, and β-blocking effects.
Chemical Structure
The compound can be represented as follows:
This structure includes a methoxyphenyl group, which is known to influence biological activity through various mechanisms.
Antioxidant Activity
Recent studies have demonstrated that derivatives of compounds similar to 1-{[(4-methoxyphenyl)methyl]amino}propan-2-ol exhibit significant antioxidant properties. For instance, certain derivatives were found to have DPPH radical scavenging activities surpassing that of ascorbic acid by 1.4 times, indicating a strong potential for free radical neutralization .
| Compound | DPPH Scavenging Activity (IC50) | Comparison to Ascorbic Acid |
|---|---|---|
| Compound A | 58.7 μM | 1.4 times higher |
| Compound B | 65.7 μM | 1.35 times higher |
| Ascorbic Acid | 58.2 μM | - |
These findings suggest that the antioxidant activity of such compounds could be leveraged in preventing oxidative stress-related diseases.
Anticancer Activity
The anticancer potential of related compounds has been evaluated against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The results indicated that certain derivatives exhibited greater cytotoxicity towards the U-87 cell line compared to MDA-MB-231 .
Key Findings:
- Cell Lines Tested: U-87 and MDA-MB-231
- Method Used: MTT assay
- Results: Higher cytotoxicity observed in U-87 cells.
β-Adrenergic Receptor Activity
Compounds within the aryloxyaminopropanol class, which includes 1-{[(4-methoxyphenyl)methyl]amino}propan-2-ol hydrochloride, have been characterized as β-blockers. These compounds are utilized in treating conditions such as hypertension and heart failure by antagonizing β-adrenergic receptors .
Mechanism of Action:
- Competitive antagonism at β-adrenergic receptors.
- Reduction of heart rate and myocardial contractility.
Study on Antioxidant Properties
A comparative study assessed the antioxidant properties of various derivatives synthesized from the core structure of aryloxyaminopropanol. The study utilized the DPPH assay to measure radical scavenging ability and found a clear structure-activity relationship indicating that modifications at specific positions on the phenyl ring significantly enhanced antioxidant activity .
Clinical Implications in Cancer Therapy
In vitro studies highlighted that compounds derived from 1-{[(4-methoxyphenyl)methyl]amino}propan-2-ol hydrochloride showed promise in selectively targeting cancer cells without affecting normal cells significantly. This selectivity is crucial for developing effective anticancer therapies with reduced side effects .
Q & A
Q. What are the established synthetic routes for 1-{[(4-methoxyphenyl)methyl]amino}propan-2-ol hydrochloride, and how are intermediates purified?
Methodological Answer:
- Synthesis Steps :
- Chlorination : Start with 4-methoxyacetophenone derivatives; chlorinate using reagents like thionyl chloride (SOCl₂) under reflux conditions .
- Reductive Amination : React the chlorinated intermediate with isopropylamine or benzylamine derivatives using sodium cyanoborohydride (NaBH₃CN) in ethanol at 60°C .
- Hydrochloride Formation : Treat the free base with HCl gas in anhydrous diethyl ether to precipitate the hydrochloride salt .
- Purification :
- Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials.
- Column Chromatography : Employ silica gel with a gradient of ethyl acetate and hexane (70:30 to 90:10) for fine purification .
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in DMSO-d₆ to confirm substitution patterns (e.g., methoxy group at δ ~3.8 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 254 nm to assess purity (>98%) .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 242.1) .
- Melting Point Analysis : Compare observed values (e.g., 170–172°C) against literature to verify crystallinity .
Q. How can researchers assess the biological activity of this compound in preliminary studies?
Methodological Answer:
- In Vitro Assays :
- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination) .
- Receptor Binding : Radioligand displacement assays (e.g., β-adrenergic receptors) to measure affinity (Kᵢ values) .
- Structural Analysis :
- Docking Studies : Use Schrödinger Suite or AutoDock to predict binding modes to target proteins .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and enantiomeric purity?
Methodological Answer:
- Catalyst Screening : Test chiral catalysts (e.g., BINAP-Ru complexes) for asymmetric reductive amination .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus ethanol; DMF increases reaction rate but may reduce enantioselectivity .
- Continuous Flow Systems : Implement microreactors for precise temperature control and reduced side-product formation .
Q. How should researchers address contradictory data in biological activity studies (e.g., inconsistent IC₅₀ values)?
Methodological Answer:
- Comparative Analysis :
- Test structural analogs (e.g., 1-{[(4-fluorophenyl)methyl]amino}propan-2-ol) to isolate substituent effects .
- Experimental Reprodubility :
- Standardize assay conditions (pH 7.4 buffer, 37°C) and validate with positive controls (e.g., propranolol for β-blockade) .
- Computational Validation :
- Perform molecular dynamics simulations to assess binding stability under varying protonation states .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?
Methodological Answer:
- Systematic Substitution :
- Synthesize derivatives with modified substituents (e.g., replacing methoxy with ethoxy or halogens) .
- Compare bioactivity using the following framework:
| Derivative | Substituent | IC₅₀ (EGFR) | LogP |
|---|---|---|---|
| Parent | 4-OCH₃ | 12.3 µM | 2.1 |
| Analog 1 | 4-F | 8.7 µM | 2.4 |
| Analog 2 | 4-Cl | 15.6 µM | 2.9 |
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate electronic/steric features with activity .
Q. How can stability and degradation pathways be evaluated under physiological conditions?
Methodological Answer:
- Forced Degradation Studies :
- Storage Stability :
- Store lyophilized powder at -20°C; avoid aqueous solutions >48h to prevent hydrolysis .
Q. What advanced techniques ensure enantiomeric purity in pharmacological studies?
Methodological Answer:
- Chiral HPLC : Use Chiralpak AD-H column with hexane/isopropanol (80:20) to resolve enantiomers .
- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computed data .
- Enzymatic Resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
